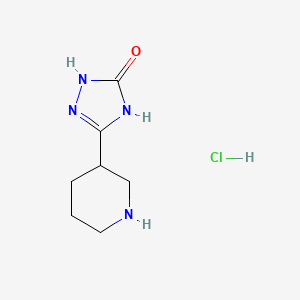
Boc-HomoSec(pMeBzl)-OH
Overview
Description
Boc-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a homoserine backbone, and a para-methylbenzyl (pMeBzl) side chain. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HomoSec(pMeBzl)-OH typically involves the following steps:
Homoserine Derivation: : Homoserine is first synthesized or isolated from natural sources.
Protection: : The amino group of homoserine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) to form Boc-HomoSer-OH .
Side Chain Modification: : The hydroxyl group of homoserine is then modified by reacting with para-methylbenzyl chloride (pMeBzl-Cl) in the presence of a base like sodium hydride (NaH) to yield This compound .
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pH, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-HomoSec(pMeBzl)-OH: can undergo various chemical reactions, including:
Deprotection: : Removal of the Boc group using trifluoroacetic acid (TFA) to expose the free amino group.
Peptide Bond Formation: : Reacts with activated esters or acid chlorides to form peptide bonds in peptide synthesis.
Substitution Reactions: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: : TFA, dichloromethane (DCM) as solvent.
Peptide Bond Formation: : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), DMF (Dimethylformamide) as solvent.
Substitution Reactions: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Deprotection: : Free amino acid derivative.
Peptide Bond Formation: : Peptides and proteins.
Substitution Reactions: : Derivatives with different functional groups.
Scientific Research Applications
Boc-HomoSec(pMeBzl)-OH: is widely used in scientific research due to its versatility:
Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.
Biochemistry: : Used in studying enzyme mechanisms and protein interactions.
Medicine: : Potential use in drug design and development.
Industry: : Employed in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism by which Boc-HomoSec(pMeBzl)-OH exerts its effects involves its role as a protected amino acid. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once deprotected, the free amino group can participate in peptide bond formation and other biochemical processes.
Comparison with Similar Compounds
Boc-HomoSec(pMeBzl)-OH: is similar to other Boc-protected amino acids, but its unique pMeBzl side chain sets it apart. Similar compounds include:
Boc-Lysine: : Boc-protected lysine with an epsilon-amino group.
Boc-Glutamic Acid: : Boc-protected glutamic acid with a carboxyl group.
Boc-Aspartic Acid: : Boc-protected aspartic acid with a carboxyl group.
These compounds share the Boc protection but differ in their side chains and functional groups, leading to different applications and reactivity profiles.
Properties
IUPAC Name |
4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSPTQWQDAMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)





![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)



